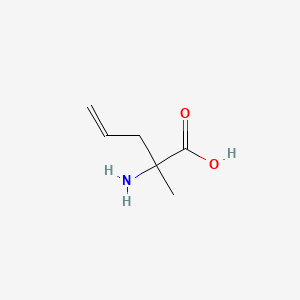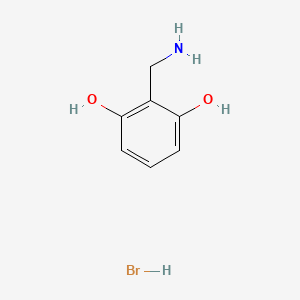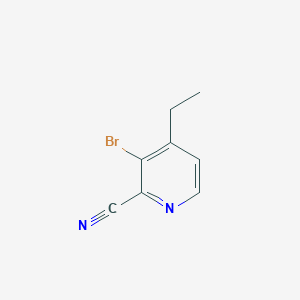
2-Pyridinecarbonitrile, 3-bromo-4-ethyl-
Vue d'ensemble
Description
2-Pyridinecarbonitrile, 3-bromo-4-ethyl- is a chemical compound with the molecular formula C8H7BrN2. It is also known by its IUPAC name, 3-bromo-4-ethylpicolinonitrile. This compound is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of a bromine atom and an ethyl group attached to the pyridine ring .
Méthodes De Préparation
The synthesis of 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- typically involves the bromination of 4-ethylpyridine followed by the introduction of a cyano group. One common method involves the reaction of 4-ethylpyridine with bromine in the presence of a suitable catalyst to yield 3-bromo-4-ethylpyridine. This intermediate is then reacted with a cyanating agent, such as sodium cyanide, under controlled conditions to produce 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- .
Analyse Des Réactions Chimiques
2-Pyridinecarbonitrile, 3-bromo-4-ethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Pyridinecarbonitrile, 3-bromo-4-ethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research .
Comparaison Avec Des Composés Similaires
2-Pyridinecarbonitrile, 3-bromo-4-ethyl- can be compared with other pyridine derivatives, such as:
2-Pyridinecarbonitrile, 3-chloro-4-ethyl-: Similar structure but with a chlorine atom instead of bromine.
2-Pyridinecarbonitrile, 3-bromo-4-methyl-: Similar structure but with a methyl group instead of an ethyl group.
2-Pyridinecarbonitrile, 3-bromo-4-phenyl-: Similar structure but with a phenyl group instead of an ethyl group.
The uniqueness of 2-Pyridinecarbonitrile, 3-bromo-4-ethyl- lies in its specific substituents, which can influence its reactivity and applications .
Propriétés
IUPAC Name |
3-bromo-4-ethylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-2-6-3-4-11-7(5-10)8(6)9/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWPQHOKCCARRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=C1)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


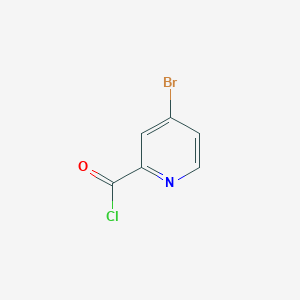

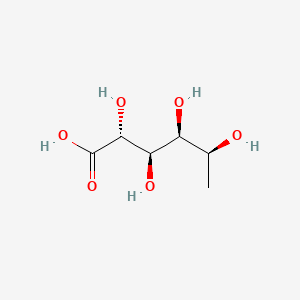
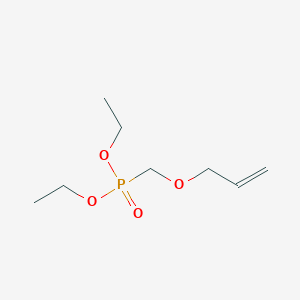


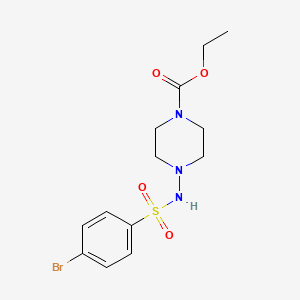
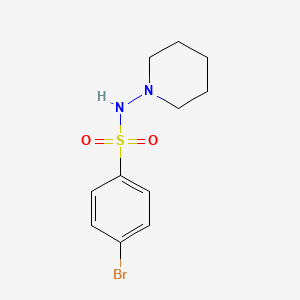

![4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B3276468.png)
![2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3276475.png)
